

A Toxicological Profile of 3-Methoxybutanal: An In-depth Read-Across Assessment

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Compound of Interest

Compound Name: **3-Methoxybutanal**

Cat. No.: **B3384146**

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Disclaimer: Direct toxicological data for **3-Methoxybutanal** (CAS No. 5281-76-5) is not readily available in published literature. This document provides a predictive toxicological profile utilizing a read-across approach. This methodology leverages data from structurally similar chemicals to infer the potential hazards of a data-poor substance. The primary surrogate used for this assessment is 3-Methoxy-3-methyl-1-butanol (MMB) (CAS No. 56539-66-3), supplemented with information from 3-Methylbutanal (CAS No. 590-86-3). This approach is based on the principle that substances with similar chemical structures are likely to exhibit similar toxicological properties.

Executive Summary

This technical guide outlines the potential toxicological profile of **3-Methoxybutanal**. Due to the absence of direct experimental data, this assessment is based on a read-across analysis of the structurally related surrogate, 3-Methoxy-3-methyl-1-butanol (MMB). Based on the available data for MMB, **3-Methoxybutanal** is predicted to have low acute toxicity via oral and dermal routes. It may be a moderate eye irritant but is not expected to be a skin irritant or a skin sensitizer. Furthermore, it is not predicted to be mutagenic or clastogenic. Repeated exposure may lead to effects on the liver and kidneys.

Acute Toxicity

The acute toxicity of **3-Methoxybutanal** is predicted based on data from its structural analogue, MMB.

Data Presentation: Acute Toxicity of Surrogates

Endpoint	Species	Route	Value	Guideline	Source
3-Methoxy-3-methyl-1-butanol (MMB)					
LD50	Rat (male)	Oral	4500 mg/kg bw	OECD TG 401	[1] [2]
LD50	Rat (female)	Oral	4300 - 4400 mg/kg bw	OECD TG 401	[1] [2] [3]
LD50	Mouse	Oral	5830 mg/kg bw	-	[1]
LD50	Rat	Dermal	>2000 mg/kg bw	-	[1] [2] [4] [5] [6]
LOAEL	Rat	Inhalation (4-week)	100 ppm (483 mg/m ³)	-	[7]
3-Methylbutanal					
General	-	Oral, Dermal, Inhalation	Low acute toxicity	-	[8]

Irritation and Sensitization

The potential for **3-Methoxybutanal** to cause skin and eye irritation or skin sensitization is inferred from studies on MMB and 3-Methylbutanal.

Data Presentation: Irritation and Sensitization of Surrogates

Endpoint	Species	Result	Source
3-Methoxy-3-methyl-1-butanol (MMB)			
Skin Irritation	Rabbit	Non-irritant to slightly irritating on prolonged exposure	[1] [2] [5]
Eye Irritation	Rabbit	Moderately irritating	[1] [2] [5]
Skin Sensitization	Guinea Pig	Not a sensitizer	[1] [2] [3] [5]
3-Methylbutanal			
Skin Irritation	-	Mildly irritating	[9]
Eye Irritation	-	Irritating	[9] [10]
Respiratory Irritation	-	Irritating	[9]
Skin Sensitization	-	Not considered a potent sensitizer	[8]

Genotoxicity

Genotoxicity data for the surrogate MMB suggests that **3-Methoxybutanal** is unlikely to be mutagenic or clastogenic.

Data Presentation: Genotoxicity of 3-Methoxy-3-methyl-1-butanol (MMB)

Assay Type	Test System	Metabolic Activation	Result	Guideline	Source
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	With and without S9	Negative	OECD TG 471	[2] [3] [7]
In Vitro Chromosomal Aberration	Chinese Hamster Lung (CHL/IU) cells	With and without S9	Negative	OECD TG 473	[2] [3]
In Vitro Mammalian Cell Gene Mutation	-	-	Negative	OECD TG 476	[3]

Experimental Protocols

The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid.

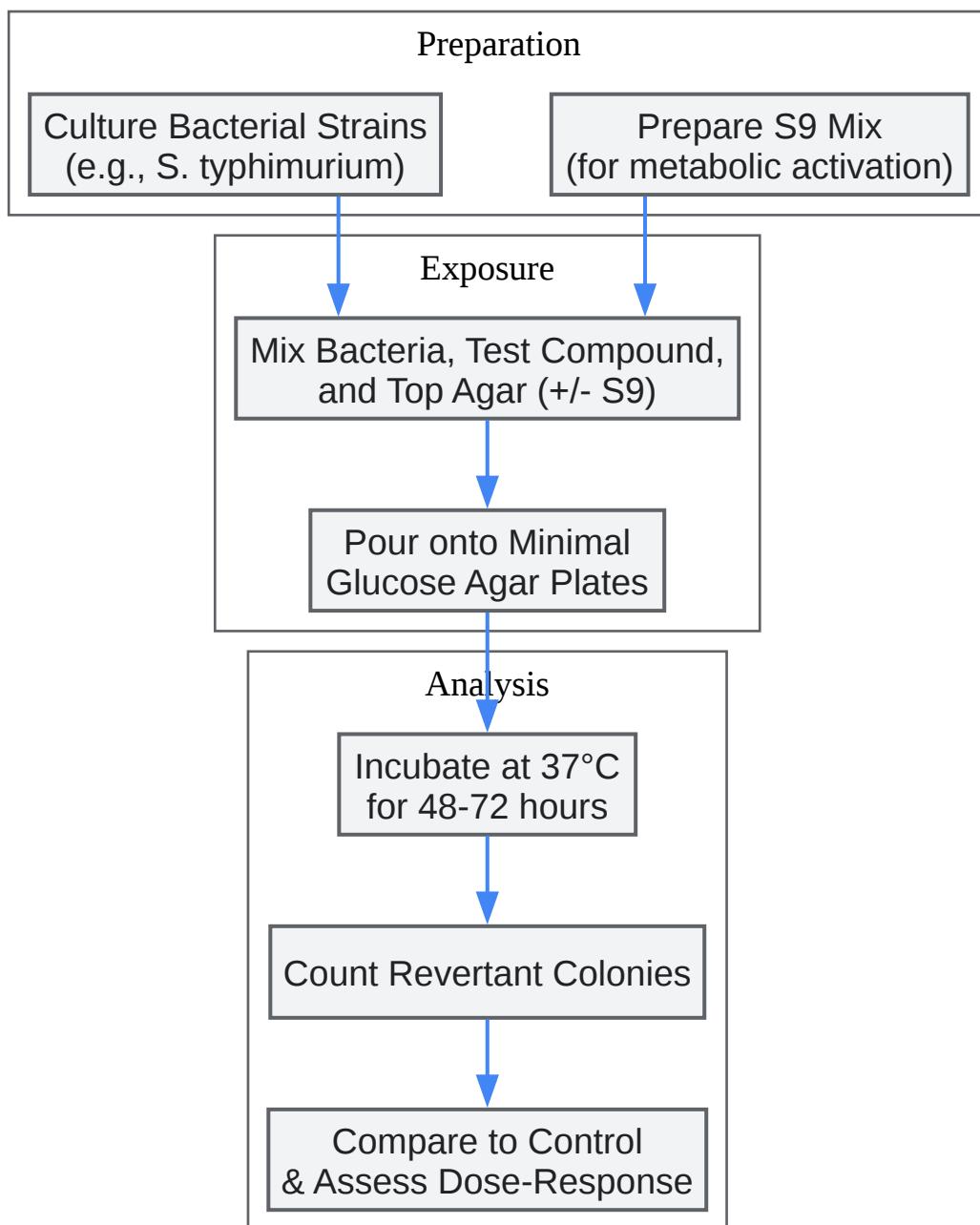
- Preparation: Histidine-dependent strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent *E. coli* (e.g., WP2 uvrA) are cultured. A rat liver homogenate (S9 fraction) is prepared for assays requiring metabolic activation.
- Exposure: The test substance, bacterial culture, and either S9 mix or a buffer are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control.

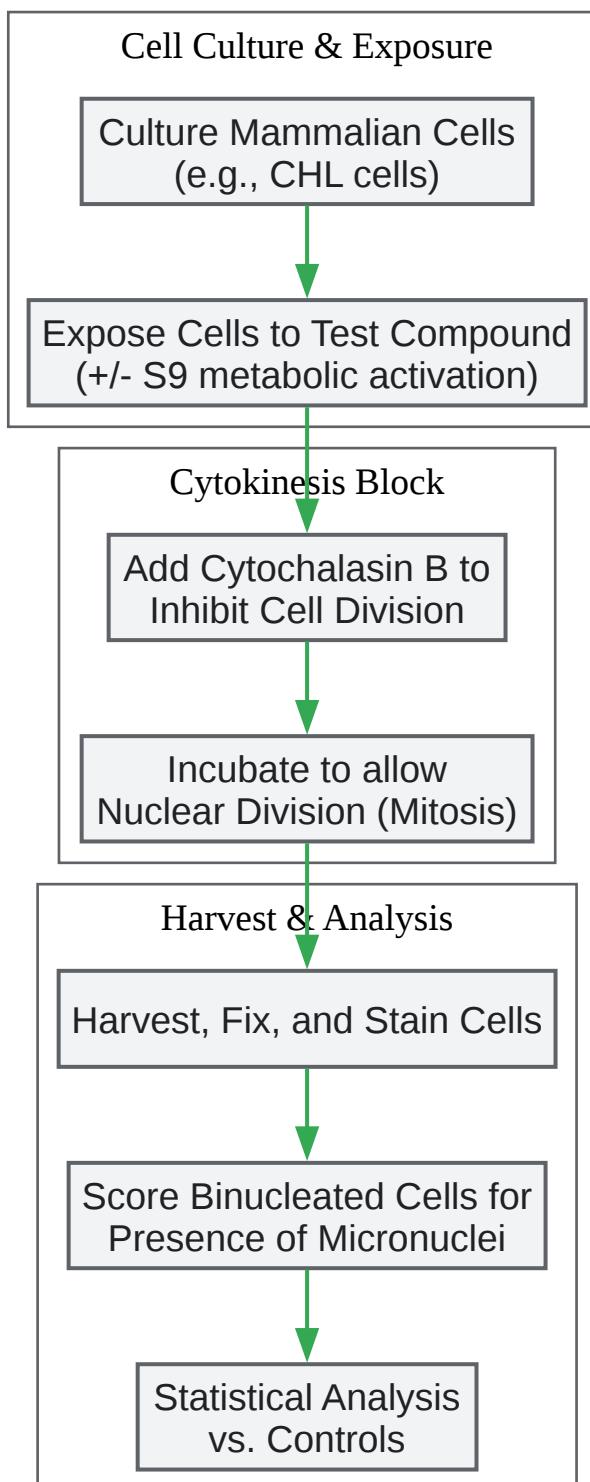
- Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.

- Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.
- Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9). A solvent control and positive controls are run in parallel.
- Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneuploid potential.

Visualizations: Experimental Workflows





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